molecular formula C21H12Cl3N3O4 B5354404 (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one

(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one

Cat. No.: B5354404
M. Wt: 476.7 g/mol
InChI Key: MSRULXDMZZISEQ-MHWRWJLKSA-N
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Description

(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a trichlorophenyl group

Preparation Methods

The synthesis of (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and trichlorophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, and affecting gene expression.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives and nitrophenyl-substituted molecules. Compared to these compounds, (4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2,4-dichlorophenyl pyrazolone
  • 3-nitrophenyl furan
  • 2,6-dichlorophenyl pyrazolone

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4E)-5-methyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-(2,4,6-trichlorophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3N3O4/c1-11-16(21(28)26(25-11)20-17(23)8-13(22)9-18(20)24)10-15-5-6-19(31-15)12-3-2-4-14(7-12)27(29)30/h2-10H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRULXDMZZISEQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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